molecular formula C6H5NO2 B14341453 Methyl 2-cyanobuta-2,3-dienoate CAS No. 93102-12-6

Methyl 2-cyanobuta-2,3-dienoate

Cat. No.: B14341453
CAS No.: 93102-12-6
M. Wt: 123.11 g/mol
InChI Key: DKEHAMCURVSDTF-UHFFFAOYSA-N
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Description

Methyl 2-cyanobuta-2,3-dienoate is an allenic ester featuring a cyano group at the 2-position and a methyl ester moiety at the terminal carbon. The compound belongs to the class of conjugated allenes, which are characterized by their cumulated diene system (C=C=C). This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and heterocycle formation. The electron-withdrawing cyano group likely enhances electrophilicity at the α-carbon, influencing reactivity in nucleophilic additions or cyclizations compared to other substituents.

Properties

CAS No.

93102-12-6

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c1-3-5(4-7)6(8)9-2/h1H2,2H3

InChI Key

DKEHAMCURVSDTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyanobuta-2,3-dienoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with propargyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyanobuta-2,3-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl 2-cyanobuta-2,3-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-cyanobuta-2,3-dienoate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For instance, it may interfere with mitochondrial function, resulting in apoptosis or autophagy in certain cell types .

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Properties of Allenic Esters

Compound Name Substituent at C2 Physical State Key Spectral Data (1H NMR/13C NMR) Reference
This compound -CN Not reported Not available -
Ethyl 2-methylbuta-2,3-dienoate -CH3 Volatile oil δH: 1.29 (t, 3H), 1.93 (s, 3H), 4.19 (q, 2H); δC: 14.1, 20.5, 60.4, 158.5, 173.2
tert-Butyl 2-(acetoxymethyl)buta-2,3-dienoate -CH2OAc Colorless oil δH: 1.46 (s, 9H), 2.06 (s, 3H), 4.68 (s, 2H); δC: 21.0, 27.9, 80.4, 170.1
Phenethyl 2-(acetoxymethyl)buta-2,3-dienoate -CH2OAc White solid δH: 2.06 (s, 3H), 4.68 (s, 2H), 7.28–7.35 (m, 5H); δC: 21.0, 127.8–137.2 (aromatic)

Key Observations :

  • Electronic Effects: The cyano group (-CN) in this compound is strongly electron-withdrawing, increasing the electrophilicity of the α-carbon compared to electron-donating groups like -CH3 () or bulky acetoxymethyl (-CH2OAc) moieties (). This difference likely accelerates nucleophilic attacks or cycloadditions involving the allene.
  • Steric Effects : Bulky substituents (e.g., benzhydryl in 2j, ) reduce reaction rates in sterically demanding processes, whereas smaller groups like -CN or -CH3 favor faster kinetics.

Reactivity in Cycloadditions and Annulations

  • Ethyl 2-methylbuta-2,3-dienoate (): Reacts with salicylaldehydes under DBU catalysis to form 2H-1-benzopyrans via [4+2] annulation (59% yield). The methyl group stabilizes the transition state through hyperconjugation.
  • 2-(Acetoxymethyl)buta-2,3-dienoates (): Participate in phosphine-catalyzed [4+2] annulations to generate tetrahydropyridine derivatives. The acetoxymethyl group directs regioselectivity by stabilizing intermediates through hydrogen bonding.

Stability and Handling

  • Volatility: Ethyl 2-methylbuta-2,3-dienoate is highly volatile, requiring reduced-pressure distillation (25–60 mmHg) for purification (). This compound, with a polar -CN group, may exhibit lower volatility, simplifying storage.
  • Thermal Stability : Allenes with electron-withdrawing groups (e.g., -CN) are prone to polymerization under heat, necessitating low-temperature handling.

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